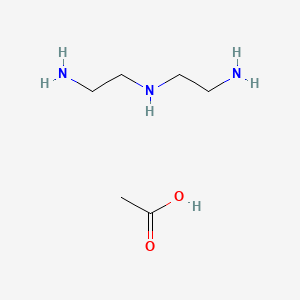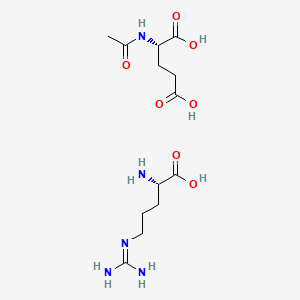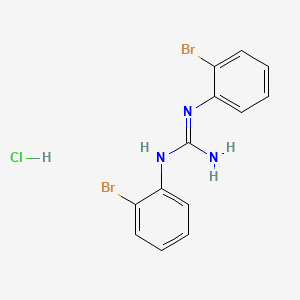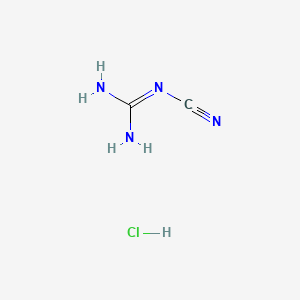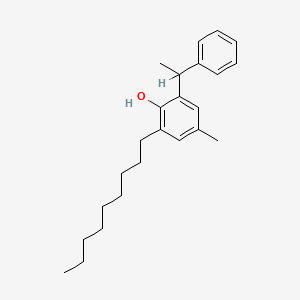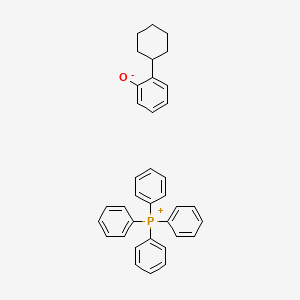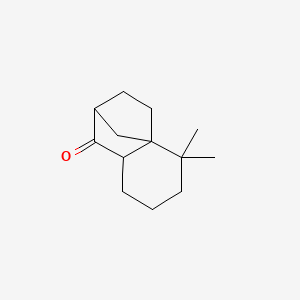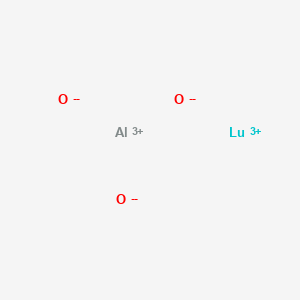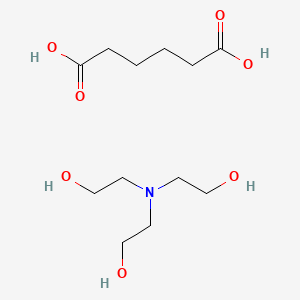
Einecs 249-902-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily employed to enhance the flexibility, durability, and longevity of plastic products. This compound is part of the phthalate family, which is known for its extensive use in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The process involves heating the reactants to around 150-200°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove excess alcohol and water, resulting in the formation of the desired ester. The final product is purified through vacuum distillation to achieve the required purity levels.
化学反应分析
Types of Reactions
Diisononyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the breakdown of the ester into phthalic acid and isononanol.
Oxidation: Diisononyl phthalate can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of phthalic acid derivatives.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with another atom or group, often facilitated by a catalyst.
Major Products
The major products formed from these reactions include phthalic acid, isononanol, and various phthalate derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Diisononyl phthalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a plasticizer in the production of flexible polymers, enhancing their mechanical properties and processability.
Biology: Research studies have investigated its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Diisononyl phthalate is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: It is extensively used in the production of consumer goods, including toys, flooring, and automotive components, to improve their performance and longevity.
作用机制
Diisononyl phthalate exerts its effects primarily through its interaction with the polymer matrix, enhancing the flexibility and durability of the material. At the molecular level, it integrates into the polymer chains, reducing intermolecular forces and increasing the mobility of the polymer segments. This results in improved mechanical properties, such as increased elongation and reduced brittleness.
相似化合物的比较
Diisononyl phthalate is often compared with other phthalates, such as di(2-ethylhexyl) phthalate and dibutyl phthalate. While all these compounds serve as plasticizers, diisononyl phthalate is unique due to its higher molecular weight and longer alkyl chains, which provide superior flexibility and lower volatility.
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Diisodecyl phthalate (DIDP)
These compounds share similar chemical structures and functions but differ in their specific properties and applications.
属性
CAS 编号 |
29867-73-0 |
|---|---|
分子式 |
C12H25NO7 |
分子量 |
295.33 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
相关CAS编号 |
62118-43-8 85030-02-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


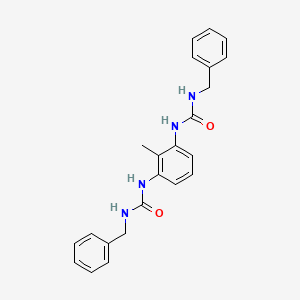
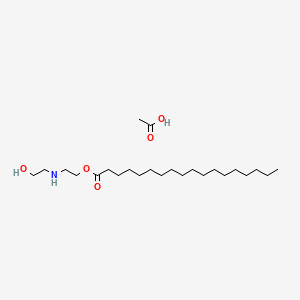
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

